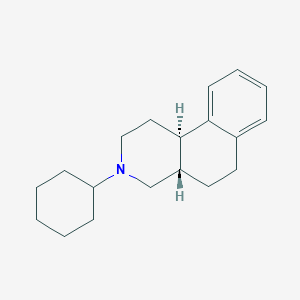
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline is not fully understood. However, it has been proposed to act as a modulator of various biological targets such as ion channels, enzymes, and receptors. It has been reported to exhibit both agonist and antagonist activities depending on the target.
Biochemical and Physiological Effects
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. In addition, it has been reported to modulate the activity of various ion channels and receptors, which may have implications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline in lab experiments is its potential as a scaffold for the development of novel compounds with improved pharmacological properties. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline. One direction is the development of novel compounds based on its scaffold for the treatment of various diseases. Another direction is the investigation of its potential as a tool for the modulation of neuronal activity. Furthermore, the elucidation of its mechanism of action and the identification of its biological targets may provide insights into its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline involves the reaction of cyclohexanone with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of chemical reactions, including cyclization and hydrogenation, to obtain the final product.
Applications De Recherche Scientifique
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In neuroscience, it has been studied for its potential as a tool for the modulation of neuronal activity.
Propriétés
Numéro CAS |
140605-06-7 |
|---|---|
Nom du produit |
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline |
Formule moléculaire |
C19H27N |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
(4aS,10bR)-3-cyclohexyl-2,4,4a,5,6,10b-hexahydro-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C19H27N/c1-2-7-17(8-3-1)20-13-12-19-16(14-20)11-10-15-6-4-5-9-18(15)19/h4-6,9,16-17,19H,1-3,7-8,10-14H2/t16-,19-/m1/s1 |
Clé InChI |
FUMLYVJDBXPSSP-VQIMIIECSA-N |
SMILES isomérique |
C1CCC(CC1)N2CC[C@@H]3[C@@H](C2)CCC4=CC=CC=C34 |
SMILES |
C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34 |
SMILES canonique |
C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34 |
Autres numéros CAS |
140605-06-7 |
Synonymes |
3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline 3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline hydrochloride HEXOH-benzisoquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)
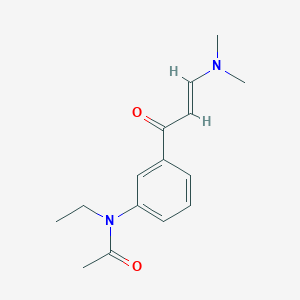

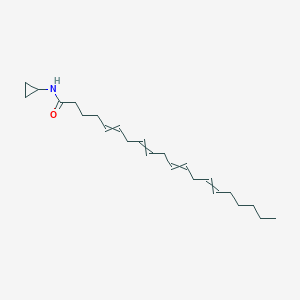
![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)
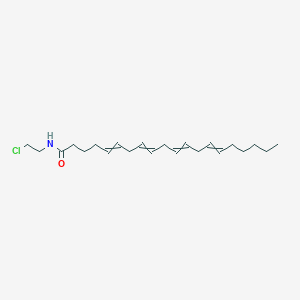
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)


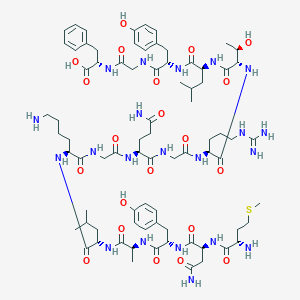
![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)
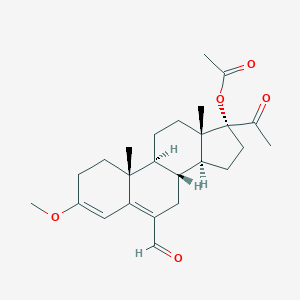
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)